molecular formula C23H29N3O5S B12148429 5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12148429
M. Wt: 459.6 g/mol
InChI Key: JEAPAEQZDRYMQJ-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethoxyphenyl, dimethylthiazole, and dimethylamino groups through various coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nitric acid, sulfuric acid, halogens

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H29N3O5S/c1-13-22(32-14(2)24-13)20(27)18-19(16-12-15(30-5)8-9-17(16)31-6)26(23(29)21(18)28)11-7-10-25(3)4/h8-9,12,19,28H,7,10-11H2,1-6H3

InChI Key

JEAPAEQZDRYMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)CCCN(C)C)O

Origin of Product

United States

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